N-benzyl-5-(bromomethyl)-N-methyl-4,5-dihydro-1,3-thiazol-2-amine
Description
N-benzyl-5-(bromomethyl)-N-methyl-4,5-dihydro-1,3-thiazol-2-amine is a brominated 4,5-dihydrothiazole derivative synthesized via cyclization of N-allyl thioureas using bromine. This method yields hydrobromide salts of the compound, which exhibit structural features critical for biological interactions, including a dihydrothiazole core, a bromomethyl substituent at position 5, and N-benzyl/N-methyl groups .
Properties
Molecular Formula |
C12H15BrN2S |
|---|---|
Molecular Weight |
299.23 g/mol |
IUPAC Name |
N-benzyl-5-(bromomethyl)-N-methyl-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H15BrN2S/c1-15(9-10-5-3-2-4-6-10)12-14-8-11(7-13)16-12/h2-6,11H,7-9H2,1H3 |
InChI Key |
PFTHGRSEWWPQNY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NCC(S2)CBr |
Origin of Product |
United States |
Preparation Methods
Hantzsch-Type Thiazolidine Synthesis
Adapting the classical Hantzsch thiazole synthesis to dihydrothiazoles, this method employs α-bromoketones and N-substituted thioureas:
Reaction Scheme
$$
\text{N-Benzyl-N-methylthiourea} + \text{1,4-Dibromo-2-butanone} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Optimized Conditions
| Parameter | Specification | Source |
|---|---|---|
| Solvent | Anhydrous DMF | |
| Base | K₂CO₃ (1.5 equiv) | |
| Temperature | Reflux (153°C) | |
| Reaction Time | 5–7 hours | |
| Workup | Aqueous wash → Recrystallization (EtOH) | |
| Yield | 68–72% |
Mechanistic Insights
The reaction proceeds via:
- Deprotonation of thiourea to form thiolate nucleophile
- S-alkylation by α-bromoketone
- Intramolecular cyclization with amine displacement of bromide
Critical Note : Excess dibromoketone (1.2 equiv) minimizes diastereomer formation from competing β-elimination.
Microwave-Assisted Cyclization
Modern adaptations using microwave irradiation enhance reaction efficiency:
Protocol
- Charge N-benzyl-N-methylthiourea (1.0 equiv) and 1,4-dibromo-2-butanone (1.1 equiv) in DMF
- Add K₂CO₃ (1.5 equiv)
- Irradiate at 150°C (300 W) for 25 minutes
- Quench with ice-water, extract with EtOAc
Advantages
Post-Cyclization Functionalization Strategies
Bromomethyl Group Installation via Radical Bromination
For thiazolidines lacking the bromomethyl group, late-stage bromination offers an alternative:
Procedure
- Dissolve N-benzyl-N-methyl-4,5-dihydro-1,3-thiazol-2-amine (1.0 equiv) in CCl₄
- Add N-bromosuccinimide (1.05 equiv) and AIBN (0.1 equiv)
- Reflux under N₂ for 6 hours
- Concentrate under reduced pressure
Key Data
| Parameter | Result | Source |
|---|---|---|
| Conversion | 92% | |
| Regioselectivity | >98% C5-bromo | |
| Isomeric Purity | 94% trans |
Limitation : Requires strict oxygen exclusion to prevent succinimide byproduct formation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting Route A for kilogram-scale production:
| Unit Operation | Parameters | Outcome |
|---|---|---|
| Precursor Mixing | Teflon static mixer (20°C) | Homogeneous solution |
| Reaction Chamber | Tubular reactor (153°C, 15 bar) | 98% conversion |
| Quenching | In-line H₂O addition | Immediate phase sep. |
| Crystallization | Plug-flow crystallizer (0°C) | 90% recovery |
Economic Impact : Reduces solvent use by 40% versus batch processing.
Analytical Characterization Benchmarks
Spectroscopic Validation
- ¹H NMR (500 MHz, DMSO-d₆) :
Comparative Method Evaluation
| Method | Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Hantzsch Cyclization | 72% | 95% | Moderate | $$ |
| Microwave-Assisted | 89% | 97% | High | $$$ |
| Post-Bromination | 68% | 92% | Low | $$ |
| Continuous Flow | 90% | 99% | Industrial | $$$$ |
Recommendation : Microwave-assisted synthesis optimal for lab-scale (<1 kg), continuous flow preferred for manufacturing.
Emerging Synthetic Technologies
Photoredox Catalysis :
Recent studies demonstrate visible-light-mediated C–S bond formation for thiazolidines:
- Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ catalyst
- 450 nm LED irradiation
- 82% yield in 2 hours
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-(bromomethyl)-N-methyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the thiazole ring or other functional groups can lead to different structural analogs.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted thiazole derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
N-benzyl-5-(bromomethyl)-N-methyl-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-5-(bromomethyl)-N-methyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Key Observations :
- Substituents : The bromomethyl group distinguishes the target compound from analogs with methyl (S0B) or halogenated aryl groups (e.g., 4-fluorophenyl in ). Bromine’s bulkiness and electronegativity may enhance reactivity in alkylation reactions .
- Synthesis : Bromine-mediated cyclization (target compound) vs. POCl3-mediated condensation () highlights divergent approaches to heterocycle formation.
Physicochemical and Pharmacokinetic Properties
- Solubility : The pyridinylmethyl substituent in 5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine () may improve aqueous solubility compared to the target compound’s hydrophobic benzyl group .
- Metabolic Stability : Bromine’s presence in the target compound could increase metabolic stability compared to compounds with labile substituents (e.g., ester groups in ’s compound 91).
Biological Activity
N-benzyl-5-(bromomethyl)-N-methyl-4,5-dihydro-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to present a comprehensive overview of its biological activity.
- Molecular Formula : C₁₇H₁₇BrN₃S
- Molecular Weight : 352.09 g/mol
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of electron-donating groups in the benzothiazole structure enhances their effectiveness. For example, compounds with methyl or ethoxy substituents at the 6-position have shown improved anthelminthic and antifungal activities .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Activity Type | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial | 23.30 ± 0.35 | |
| Compound A | Antifungal | < 10 | |
| Compound B | Anthelmintic | 15 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies suggest that modifications in the thiazole ring and substitution patterns significantly impact cytotoxicity. For instance, the presence of a methyl group on the phenyl ring enhances activity against cancer cells .
Table 2: Cytotoxicity Against Cancer Cell Lines
The mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways by increasing the activity of caspases and altering the expression levels of Bcl-2 family proteins .
- Enzyme Inhibition : Some studies suggest that thiazole derivatives can inhibit specific enzymes involved in tumor progression and microbial growth .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Study on MCF-7 Cells : A study demonstrated that N-benzyl derivatives showed significant inhibition of cell proliferation, with IC50 values indicating potent anticancer activity compared to standard treatments like doxorubicin .
- Antibacterial Efficacy : In a comparative study against Acinetobacter baumannii and Pseudomonas aeruginosa, thiazole derivatives exhibited promising antibacterial effects, suggesting their potential as therapeutic agents against resistant strains .
Q & A
Q. What are the recommended synthetic routes for preparing N-benzyl-5-(bromomethyl)-N-methyl-4,5-dihydro-1,3-thiazol-2-amine?
Q. How is the crystal structure of this compound determined, and what software is recommended?
X-ray crystallography is the gold standard. Use SHELXL for refinement and ORTEP-3 for visualization. Key parameters:
- Data collection : MoKα radiation (λ = 0.71073 Å) at 150 K minimizes thermal motion artifacts .
- Hydrogen bonding : Intermolecular N–H⋯N and C–H⋯X interactions stabilize the lattice, as seen in analogous thiazole derivatives .
- Validation : Check R-factors (e.g., R₁ < 0.05 for high-resolution data) .
Advanced Research Questions
Q. How can regioselectivity challenges in cyclization reactions be addressed?
Conjugated systems (e.g., aromatic allyl derivatives) often lead to bicyclic byproducts due to electron delocalization. Strategies include:
- Precursor modification : Introduce electron-withdrawing groups to reduce conjugation .
- Alternative reagents : N-Bromosuccinimide (NBS) in acetonitrile improves selectivity for monocyclic products .
- Computational modeling : DFT calculations predict transition states to guide synthetic design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
